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Compound of Interest

Compound Name: IRON TITANATE

Cat. No.: B1143386 Get Quote

An In-depth Technical Guide to the Electronic Band Structure of Iron(III) Titanate (Fe2TiO5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electronic band structure of

iron(III) titanate (Fe2TiO5), a pseudobrookite-type semiconductor of growing interest for

applications ranging from photocatalysis and solar energy conversion to gas sensing and Li-ion

batteries.[1][2][3] The material's desirable properties, such as high chemical stability, a band

gap suitable for visible light absorption, and composition from earth-abundant elements, make

it a compelling alternative to more common metal oxides like TiO2 and α-Fe2O3.[1][4]

Crystal Structure of Fe2TiO5
Fe2TiO5, also known as pseudobrookite, possesses an orthorhombic crystal structure.[1][2][3]

[5] It is most commonly described by the space group Cmcm (No. 63).[1][2] The unit cell

contains two distinct octahedral sites: a less distorted site occupied by Ti atoms (Wyckoff

position 4c) and a more distorted site for Fe atoms (Wyckoff position 8f).[6][7] These octahedra

share edges to form a complex three-dimensional framework.[6]

The precise lattice parameters of Fe2TiO5 can vary slightly depending on the synthesis method

and whether the values are determined experimentally or through computational relaxation. A

comparison of reported lattice parameters is provided in Table 1.
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Method a (Å) b (Å) c (Å) Reference

Experimental

(Bulk)
3.732 9.793 9.979 [1]

Experimental

(Thin Film)
9.797 10.192 3.724 [4]

DFT (GGA-PBE) 3.795 9.956 9.982 [1]

DFT (LSDA) 3.616 9.133 9.142 [6]

Electronic Band Structure
Theoretical and experimental studies have established that Fe2TiO5 is a semiconductor with

an indirect band gap.[1] This characteristic is crucial for its application in optoelectronic

devices, as it governs the absorption of light and the generation of electron-hole pairs.

Band Gap Analysis
The band gap of Fe2TiO5 is smaller than that of TiO2 (3.0–3.2 eV) and comparable to α-Fe2O3

(~2.1 eV), allowing for significant absorption of the visible light spectrum.[4][8] The

incorporation of Fe 3d orbitals, which are located at a lower energy level than Ti 3d orbitals, is

responsible for this reduced band gap.[1]

Density Functional Theory (DFT) calculations indicate that the valence band maximum (VBM)

is located between the Γ and X points of the Brillouin zone, while the conduction band minimum

(CBM) is situated at the Γ point.[1] The primary electronic transition is therefore indirect.

However, a direct transition is also observed at higher energies. A summary of reported

experimental and theoretical band gap values is presented in Table 2.
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Band Gap Type Value (eV) Method Reference

Indirect 2.0
Experimental (UV-Vis,

Tauc Plot)
[1]

Indirect 2.1
Experimental (UV-Vis,

Tauc Plot)
[1][4]

Indirect ~2.05
Experimental (UV-Vis

DRS)
[3][9]

Indirect 2.07
Computational (DFT,

GGA-PBE)
[1]

Indirect 1.81
Computational

(LSDA+U)
[10]

Direct 3.0
Experimental (UV-Vis,

Tauc Plot)
[1][4]

Direct 1.95
Experimental (UV-Vis

DRS, Tauc Plot)
[11][12]

Density of States (DOS)
Analysis of the density of states provides insight into the atomic orbital contributions to the

electronic bands.

Valence Band: The top of the valence band is predominantly composed of O 2p electronic

states.[1] However, there is a significant contribution from Fe 3d (eg) states, which is a key

difference compared to pure TiO2.[1][4]

Conduction Band: The bottom of the conduction band is primarily formed by Fe 3d states.[1]

The addition of the Ti 3d band modifies the conduction band, leading to a more dispersive

state compared to α-Fe2O3, which suggests higher electron mobility.[4]

Experimental and Computational Protocols
The characterization of Fe2TiO5's electronic structure relies on a combination of experimental

measurements and theoretical calculations.
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Experimental Protocols
A typical experimental workflow for synthesizing and characterizing Fe2TiO5 is outlined below.
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Caption: Experimental workflow for Fe₂TiO₅ synthesis and characterization.

Synthesis (Solid-State Reaction): Stoichiometric amounts of high-purity Fe2O3 and TiO2

powders are mixed and ground together.[2] The mixture is pelletized and sintered in air at

high temperatures (e.g., 1000-1300 °C) for several hours, often with intermediate grinding

steps to ensure homogeneity.[2][4]

Synthesis (RF Sputtering): Thin films of Fe2TiO5 are deposited onto a substrate (e.g., glass

or silicon) using a radio-frequency (RF) sputtering system with a Fe2TiO5 target.[1] A post-

deposition annealing step in air (e.g., 550 °C for 2 hours) is typically required to achieve a

well-defined crystalline phase.[1]
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X-Ray Diffraction (XRD): The crystal structure and phase purity of the synthesized material

are analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared to

standard patterns (e.g., PDF#41-1432) to confirm the formation of the orthorhombic

pseudobrookite phase.[1]

UV-Vis Spectroscopy: The optical properties are measured using a UV-Vis

spectrophotometer to obtain the absorption spectrum. The optical band gap (Eg) is

determined from this data by constructing a Tauc plot. The Tauc equation, (αhν)^n = B(hν -

Eg), is used where α is the absorption coefficient, hν is the photon energy, and the exponent

n depends on the nature of the electronic transition (n = 2 for direct transitions, n = 1/2 for

indirect transitions).[4] The band gap is found by extrapolating the linear portion of the plot to

the energy axis.[4][11]

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to investigate the surface

chemical composition and the oxidation states of the constituent elements. High-resolution

scans of the Fe 2p and Ti 2p regions are analyzed. For Fe2TiO5, the Ti 2p peaks (2p3/2 at

~458.3 eV and 2p1/2 at ~464.0 eV) confirm the Ti⁴⁺ state, while the Fe 2p peaks (2p3/2 at

~711.0 eV and 2p1/2 at ~724.6 eV) and their associated satellite peaks are characteristic of

the Fe³⁺ state.[13]

Computational Protocols
First-principles calculations based on Density Functional Theory (DFT) are essential for a

detailed understanding of the electronic band structure and density of states.

Methodology: Calculations are often performed using the Vienna Ab initio Simulation

Package (VASP).[1] The projector-augmented plane wave (PAW) method is used to describe

the interaction between ions and electrons.

Functionals: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-

Ernzerhof (PBE) functional is commonly used for structural optimization and electronic

structure calculations.[1] To better account for the strong electron correlation in the Fe 3d

orbitals, the DFT+U method (e.g., LSDA+U or GGA+U) is often employed.[6][7] A Hubbard U

parameter of around 4-5.3 eV applied to the Fe 3d states has been shown to yield results in

better agreement with experimental data.[6][7][13]
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Calculation Parameters: A plane-wave energy cutoff of around 520 eV is typical.[1] The

Brillouin zone is sampled using a Monkhorst-Pack k-point grid (e.g., 9x3x3 for a conventional

cell).[1] The crystal structure is relaxed until the forces on each atom are below a certain

threshold (e.g., 0.005 eV/Å).[1] The antiferromagnetic spin configuration is typically

considered the most stable state for calculations.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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